2-Hydrazinyl-3-methylquinoxaline
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Overview
Description
2-Hydrazinyl-3-methylquinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a hydrazinyl group at the second position and a methyl group at the third position.
Mechanism of Action
Target of Action
2-Hydrazinyl-3-methylquinoxaline is a derivative of quinoxaline, a class of N-heterocyclic compounds known for their significant biological activity . Quinoxalines and their derivatives have been used to treat various diseases, including cancer, AIDS, and schizophrenia . .
Mode of Action
It’s known that quinoxaline derivatives can control cellular proliferation in eukaryotes by triggering specific cellular signaling pathways .
Biochemical Pathways
Quinoxaline compounds, including this compound, have been found to have antifungal, antibacterial, antiviral, and antimicrobial effects . These compounds may affect various biochemical pathways, leading to these pharmacological effects.
Result of Action
Quinoxaline derivatives are known to have several pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial activities . These effects suggest that this compound may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methylquinoxaline typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-methylquinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.
Substitution: The hydrazinyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
2-Hydrazinyl-3-methylquinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but without the hydrazinyl and methyl groups.
2-Methylquinoxaline: Similar to 2-Hydrazinyl-3-methylquinoxaline but lacks the hydrazinyl group.
3-Hydrazinylquinoxaline: Similar but lacks the methyl group at the third position.
Uniqueness
This compound is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The hydrazinyl group enhances its reactivity and potential for forming covalent bonds with biological targets, while the methyl group influences its solubility and stability.
Properties
IUPAC Name |
(3-methylquinoxalin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-9(13-10)12-8-5-3-2-4-7(8)11-6/h2-5H,10H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMINXJROBOJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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